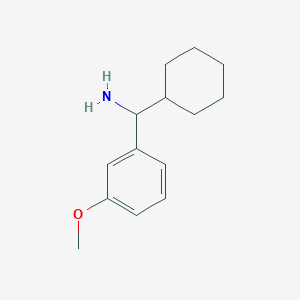

Cyclohexyl(3-methoxyphenyl)methanamine

Description

Cyclohexyl(3-methoxyphenyl)methanamine is an organic compound characterized by a cyclohexyl group attached to a 3-methoxyphenyl moiety via a methanamine linker. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol (calculated). The compound’s structure combines hydrophobic (cyclohexyl) and moderately polar (3-methoxyphenyl) regions, conferring unique physicochemical properties. It is commercially available for research purposes .

The cyclohexyl group contributes to lipophilicity, which may improve blood-brain barrier penetration or membrane affinity.

Properties

IUPAC Name |

cyclohexyl-(3-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDVLXWUVJECOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179863-30-9 | |

| Record name | cyclohexyl(3-methoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(3-methoxyphenyl)methanamine typically involves the reaction of cyclohexylamine with 3-methoxybenzaldehyde. The process can be summarized as follows:

Formation of Schiff Base: Cyclohexylamine reacts with 3-methoxybenzaldehyde to form an imine (Schiff base).

Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically carried out under controlled temperatures and pressures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl(3-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

Oxidation: Formation of cyclohexyl(3-methoxyphenyl)ketone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Cyclohexyl(3-methoxyphenyl)methanamine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structures can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Case Study: Lead Compound

In a study focusing on the development of new therapeutic agents, this compound was identified as a lead compound due to its ability to modulate receptor activity. This modulation can lead to significant pharmacological effects, which are currently under investigation for various therapeutic applications.

Organic Synthesis

Building Block for Complex Molecules

The compound is utilized as a building block in organic synthesis. It can participate in various chemical reactions typical for amines, including oxidation and substitution reactions. For instance, it can be oxidized to form ketones or aldehydes, which are valuable intermediates in further synthetic pathways.

Synthesis Methodology

The synthesis typically involves the reaction of cyclohexylamine with 3-methoxybenzaldehyde to form an imine (Schiff base), which is then reduced to yield this compound. This method highlights the compound's versatility in creating more complex organic molecules.

Industrial Applications

Beyond its research applications, this compound has potential uses in the production of specialty chemicals and materials. Its chemical properties allow it to be utilized in various industrial processes where specific reactivity is required.

Mechanism of Action

The mechanism of action of Cyclohexyl(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution of Cyclohexyl with Aromatic or Smaller Aliphatic Rings

(3-Methoxyphenyl)(pyridin-2-yl)methanamine (Compound 2b)

- Structure : Replaces cyclohexyl with a pyridinyl ring.

- Key Differences: The pyridine ring introduces aromaticity and basicity (pKa ~5–6), enabling hydrogen bonding and π-π stacking interactions. This contrasts with the non-aromatic, non-basic cyclohexyl group.

Cyclopropyl(3-methoxyphenyl)methanamine

- Structure : Cyclohexyl replaced with cyclopropyl.

- Key Differences : The smaller cyclopropyl ring increases steric rigidity and may enhance metabolic stability due to reduced susceptibility to oxidative enzymes.

- Application : Used in the synthesis of oxazolidine carboxamide derivatives (e.g., compound 21e), indicating utility as a chiral building block in drug discovery .

Variations in Substituent Linkage and Functional Groups

(3-(Cyclohexylmethoxy)phenyl)methanamine (CAS 1019128-90-5)

- Structure : Features a cyclohexylmethoxy group instead of direct cyclohexyl attachment.

- Key Differences : The ether linkage (O-atom) increases hydrophilicity (lower logP) compared to the parent compound. This may reduce membrane permeability but improve aqueous solubility.

- Formula: C₁₄H₂₁NO .

(3-(Cyclobutylmethoxy)phenyl)methanamine (CAS 1061650-69-8)

- Structure : Cyclobutylmethoxy substituent.

- Molecular weight: 191.27 g/mol .

Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

Structural Isomers and Dimeric Forms

4,4'-Methylenebis(cyclohexylamine) (PACM)

- Structure : Dimeric cyclohexylamine linked by a methylene group.

- Exists as geometric isomers (trans-trans, cis-cis, cis-trans) .

[3-(Aminomethyl)cyclohexyl]methanamine

Physicochemical and Pharmacological Data Comparison

Biological Activity

Cyclohexyl(3-methoxyphenyl)methanamine, a compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a 3-methoxyphenyl moiety. Its molecular formula is C₁₄H₁₉N, with a molecular weight of approximately 217.31 g/mol. The presence of the methoxy group is believed to influence its pharmacological properties, particularly in interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available 3-methoxybenzaldehyde and cyclohexylamine.

- Reactions : A reductive amination process is commonly employed, where the aldehyde reacts with the amine in the presence of reducing agents such as sodium cyanoborohydride.

- Purification : The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity for biological testing.

Pharmacological Profiles

Research has indicated that this compound exhibits various biological activities:

- Antidepressant Activity : Similar to other arylcyclohexylamines, this compound may influence serotonin and norepinephrine reuptake, suggesting potential antidepressant effects.

- Analgesic Properties : Studies have shown that compounds with similar structures can exhibit analgesic effects through NMDA receptor antagonism, which warrants further investigation into this compound's pain-relieving capabilities.

- Antitumor Effects : Preliminary studies suggest that this compound may possess antiproliferative activity against certain cancer cell lines.

Case Studies and Research Findings

-

Study on NMDA Receptor Antagonism :

A study involving analogs of this compound demonstrated significant NMDA receptor antagonism, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 337 ± 76 nM) . This activity is crucial for understanding its potential as an analgesic and antidepressant. -

Antiproliferative Activity :

In vitro studies revealed that this compound showed promising antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and SH-SY-5Y (neuroblastoma) with IC50 values ranging from 1.2 to 5.3 µM . The structure-activity relationship (SAR) analysis indicated that modifications in the methoxy group significantly influenced biological activity.

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₉N |

| Molecular Weight | 217.31 g/mol |

| Antidepressant Activity | Potential influence on serotonin uptake |

| Analgesic Properties | NMDA receptor antagonism |

| Antiproliferative Activity | IC50 against MCF-7: 1.2 - 5.3 µM |

| Synthesis Method | Reductive amination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.